4'-Cyano-2',6'-dimethylacetophenone (IUPAC: 1-(4-cyano-2,6-dimethylphenyl)ethan-1-one) is characterized by a benzene ring substituted with:
A ketone group (-COCH3) at the 1-position,
Methyl groups (-CH3) at the 2- and 6-positions,
A cyano group (-CN) at the 4-position.
Molecular Formula: C11H11NO Molecular Weight: 173.21 g/mol (calculated from analogs).
Structural Features:
The electron-withdrawing cyano group enhances the electrophilicity of the ketone, influencing reactivity in nucleophilic additions.
Steric hindrance from the 2,6-dimethyl groups may restrict substitution patterns in further synthetic modifications.
Historical Context in Organic Synthesis
Acetophenone derivatives have been pivotal in organic synthesis since the 19th century. The introduction of cyano groups into such frameworks emerged prominently in the mid-20th century, driven by demand for nitrile-based intermediates in agrochemicals and pharmaceuticals. For example:
Friedel-Crafts Acylation: A common route to acetophenones, though the directing effects of cyano and methyl groups complicate regioselectivity.
Cyano Group Utilization: The cyano group serves as a precursor to amines, tetrazoles, and carboxylic acids, expanding utility in drug design.
Significance in Pharmaceutical Intermediate Development
4'-Cyano-2',6'-dimethylacetophenone’s structural motifs align with key pharmacophores:
Nitrile Bioisosterism: Cyano groups mimic carboxylic acids or carbonyls, improving metabolic stability in drug candidates.
Case Study: Analogous compounds like 4-cyano-2-fluorobenzyl alcohol (CAS 219873-06-0) are intermediates in antiviral agents, highlighting the role of nitriles in medicinal chemistry.
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